molecular formula C5H9NS3 B14672091 4-Thiomorpholinecarbodithioic acid CAS No. 45695-98-5

4-Thiomorpholinecarbodithioic acid

Cat. No.: B14672091
CAS No.: 45695-98-5
M. Wt: 179.3 g/mol
InChI Key: MTPLIXZKPXHJDE-UHFFFAOYSA-N
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Description

4-Thiomorpholinecarbodithioic acid is a sulfur-containing derivative of carbodithioic acid, characterized by a thiomorpholine ring system. The compound is notable for its antimony complex, this compound, antimony complex, which has been identified in drug sensitivity studies as a bioactive agent . While detailed physicochemical data (e.g., molecular weight, melting point) for the free acid are unavailable in the provided evidence, its structural framework suggests similarities to morpholine-based carbodithioic acids, with sulfur replacing oxygen in the heterocyclic ring. This substitution likely enhances metal-binding affinity and alters solubility compared to oxygenated analogs.

Properties

CAS No.

45695-98-5

Molecular Formula

C5H9NS3

Molecular Weight

179.3 g/mol

IUPAC Name

thiomorpholine-4-carbodithioic acid

InChI

InChI=1S/C5H9NS3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8)

InChI Key

MTPLIXZKPXHJDE-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholinecarbodithioic acid typically involves the reaction of thiomorpholine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

Thiomorpholine+Carbon disulfide4-Thiomorpholinecarbodithioic acid\text{Thiomorpholine} + \text{Carbon disulfide} \rightarrow \text{this compound} Thiomorpholine+Carbon disulfide→4-Thiomorpholinecarbodithioic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reactants and products safely.

Chemical Reactions Analysis

Types of Reactions: 4-Thiomorpholinecarbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The carbodithioic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

4-Thiomorpholinecarbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinecarbodithioic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural and Functional Analog: 4-Morpholinecarbodithioic Acid, Antimony Complex

The closest analog is 4-morpholinecarbodithioic acid, antimony complex , which shares the carbodithioic acid backbone but features a morpholine ring (oxygen-containing) instead of thiomorpholine (sulfur-containing). Key comparisons include:

Property 4-Thiomorpholinecarbodithioic Acid, Antimony Complex 4-Morpholinecarbodithioic Acid, Antimony Complex
Heteroatom in Ring Sulfur Oxygen
Drug Sensitivity Profile Drug-sensitive Drug-sensitive
Electronic Effects Increased electron density due to sulfur’s polarizability Lower electron density compared to sulfur analog

Both compounds exhibit drug sensitivity, suggesting their antimony complexes may act through similar mechanisms, such as metal coordination interfering with cellular processes .

Broader Context: Thiomorpholine vs. Morpholine Derivatives

Thiomorpholine derivatives, including 4-(2-Aminoethyl)thiomorpholine (F.W. 146.3 ), often demonstrate distinct chemical behavior compared to morpholine analogs. For example:

  • Solubility : Sulfur’s larger atomic radius and lower electronegativity may reduce water solubility compared to oxygenated morpholine systems.
  • Metal Binding : Thiomorpholine’s sulfur atoms provide stronger soft-metal (e.g., Sb, Cu) binding sites, critical for biological activity .

Research Findings and Implications

  • Structural-Activity Relationships : The substitution of oxygen with sulfur in the heterocyclic ring represents a strategic modification to tune metal-binding and pharmacokinetic properties.

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